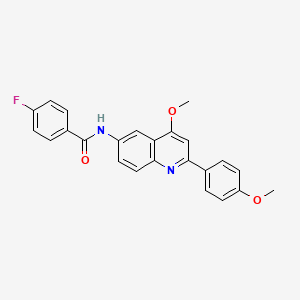

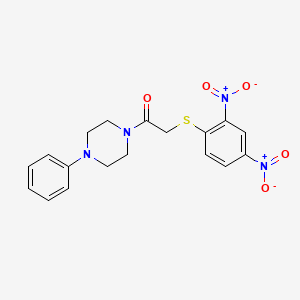

4-fluoro-N-(4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the quinoline family and has been shown to have interesting biochemical and physiological effects.

Scientific Research Applications

Chemosensor for Zn(2+)

A study highlights the development of a highly fluorescent chemosensor for Zn(2+) detection. The sensor, leveraging a quinoline group for fluorescence, demonstrates exceptional selectivity and sensitivity towards Zn(2+) over other cations in acetonitrile aqueous solution. Its unique binding modes to Zn(2+) and Cd(2+) through X-ray crystal structure analysis and density functional theory calculations provide a basis for distinguishing between these two ions. This chemosensor also shows potential for fluorescence imaging of Zn(2+) in living cells, offering insights into the role of zinc in biological systems (Li et al., 2014).

Serotonin 1A Receptors in Alzheimer's Disease

Another research application involves the use of a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical structure , in Alzheimer's disease patients. Using positron emission tomography (PET), this study quantifies 5-HT(1A) receptor densities, revealing significant decreases in both hippocampi and raphe nuclei in Alzheimer's patients compared to controls. These findings link serotonin receptors to the progression of Alzheimer's disease and cognitive decline, providing a pathway for targeted therapeutic interventions (Kepe et al., 2006).

Dual c-Met/VEGFR2 Receptor Tyrosine Kinase Inhibitors

Research into dual c-Met and VEGFR2 tyrosine kinase inhibitors has led to the synthesis of compounds incorporating elements of the compound . These inhibitors have shown potent activity against these enzymes in vitro and demonstrated favorable pharmacokinetic profiles and high efficacy in vivo in human tumor xenograft models in mice. This development marks a significant step toward innovative cancer therapies targeting these critical pathways (Mannion et al., 2009).

Novel Fluorophore for Biomedical Analysis

The discovery of 6-methoxy-4-quinolone as a novel fluorophore offers a broad pH range and stability for biomedical analysis. Its strong fluorescence and resistance to degradation under heat and light conditions make it a valuable tool for fluorescent labeling and detection in various analytical applications, demonstrating the versatility of quinoline-based compounds in scientific research (Hirano et al., 2004).

properties

IUPAC Name |

4-fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c1-29-19-10-5-15(6-11-19)22-14-23(30-2)20-13-18(9-12-21(20)27-22)26-24(28)16-3-7-17(25)8-4-16/h3-14H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLNVHSPPVTKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660947.png)

![(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2660949.png)

![N-(4-butylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2660952.png)

![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2660953.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2660961.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2660963.png)

![2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2660964.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2660965.png)

![5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2660966.png)